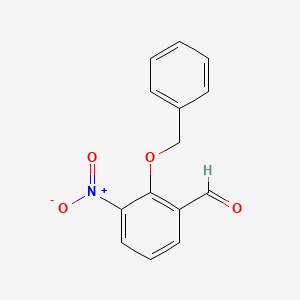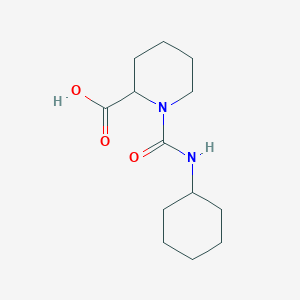![molecular formula C19H21N5S B15356796 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to an azetidine ring, which is further connected to a pyrazine ring substituted with a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Azetidine Ring: Azetidine can be synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-haloketones.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole core with the azetidine and pyrazine rings. This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using efficient and reusable catalysts to minimize costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azetidine rings.
Reduction: Reduction reactions can be performed on the pyrazine ring to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzothiazole and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives of the piperidine and azetidine rings.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted benzothiazole and pyrazine derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1
属性
分子式 |
C19H21N5S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
2-[3-(3-piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H21N5S/c1-4-10-23(11-5-1)18-17(20-8-9-21-18)14-12-24(13-14)19-22-15-6-2-3-7-16(15)25-19/h2-3,6-9,14H,1,4-5,10-13H2 |
InChI 键 |
LGCQZOJIBUXLTG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC=CN=C2C3CN(C3)C4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


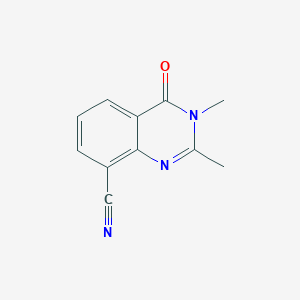
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
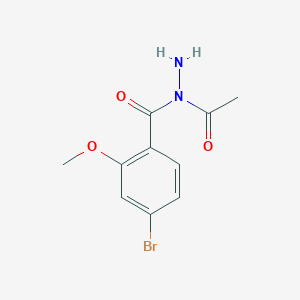
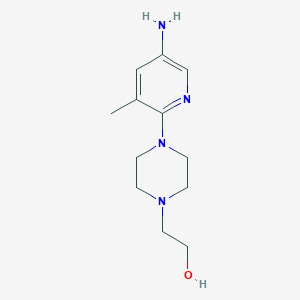


![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
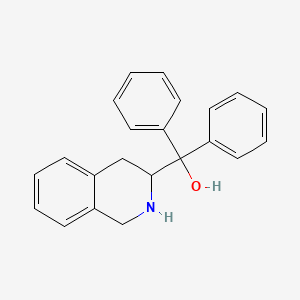
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
